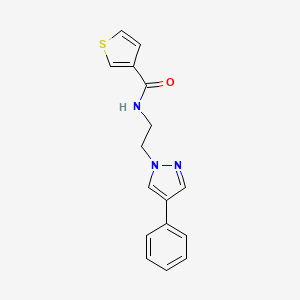

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c20-16(14-6-9-21-12-14)17-7-8-19-11-15(10-18-19)13-4-2-1-3-5-13/h1-6,9-12H,7-8H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUZUHLNYDTSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.

Attachment of the ethyl linker: The pyrazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.

Formation of the thiophene ring: The ethyl-linked pyrazole is then subjected to a cyclization reaction with a suitable thiophene precursor.

Introduction of the carboxamide group: Finally, the thiophene derivative is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic steps to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including those incorporating thiophene moieties. For instance, the compound has been evaluated for its efficacy against various pathogens, demonstrating significant activity:

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide | Staphylococcus aureus | 0.22 | 0.25 |

| This compound | Escherichia coli | 0.30 | 0.35 |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antimicrobial properties, making it a candidate for further development as an antibacterial agent .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied, with several compounds showing promising results against various cancer cell lines. This compound was assessed for its cytotoxic effects on multiple cancer cell lines, yielding the following results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| A549 | 12.50 |

| NCI-H460 | 42.30 |

These findings suggest that the compound has significant potential as an anticancer agent, particularly against breast and lung cancer cell lines .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. The compound's ability to stabilize human red blood cell membranes was evaluated, showing percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory effects .

Case Study 1: Antimicrobial Evaluation

A study conducted on various pyrazole derivatives demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound could inhibit biofilm formation, which is crucial in treating persistent infections .

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxic effects of this compound against various cancer cell lines revealed that it effectively induced apoptosis in MCF7 cells at low concentrations, suggesting its use as a therapeutic agent in breast cancer treatment .

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The pyrazole ring may interact with enzymes or receptors, while the thiophene ring could influence the compound’s electronic properties. The carboxamide group may facilitate binding to proteins or other biomolecules.

Comparison with Similar Compounds

Thiophene-3-Carboxamide Derivatives

- Compound 80md: 2-(4-Acetylphenyl)-N-(2-[1-benzyl-1H-1,2,3-triazol-4-yl]propan-2-yl)thiophene-3-carboxamide () Key Differences: Replaces the pyrazole-ethyl group with a benzyl-triazolyl-propan-2-yl substituent. Impact: The triazole ring may enhance metabolic stability compared to pyrazole due to reduced susceptibility to oxidative degradation.

- Compound 4a-i Series (): Features a tetrahydrobenzo[b]thiophene core instead of aromatic thiophene.

Pyrazole-Containing Analogues

- Patent Example 201 (): (2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2S)-3-methyl-2-(4-phenyl-1H-pyrazol-1-yl)butanoyl]pyrrolidine-2-carboxamide Key Differences: Incorporates a pyrrolidine-carboxamide backbone and thiazole substituent. Impact: The rigid pyrrolidine ring may confer conformational restraint, enhancing target binding specificity compared to the flexible ethyl spacer in the target compound .

Physicochemical and Spectroscopic Properties

- Spectroscopic Notes: The pyrazole protons in the target compound are expected to resonate upfield compared to triazole protons in 80md due to electronic differences .

Biological Activity

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring , a thiophene ring , and a carboxamide group . Its molecular formula is , with a molecular weight of 297.4 g/mol. The structure is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃OS |

| Molecular Weight | 297.4 g/mol |

| CAS Number | 2034417-66-6 |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. In vitro studies have shown that derivatives of pyrazole, including those similar to this compound, demonstrate significant activity against various pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have reported MIC values as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Bactericidal/Fungicidal Activity : The compound shows potential as both bactericidal and fungicidal, with effective concentrations noted in studies .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound may inhibit key inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.

- Inhibition of Cytokine Production : Studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines like TNFα and IL-17, which are critical in inflammatory responses .

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. Pyrazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms.

Research Insights:

- Cell Proliferation Inhibition : Compounds in this category have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity .

Case Studies and Comparative Analysis

A comparative analysis of this compound with other pyrazole derivatives reveals its unique position due to the thiophene ring's electronic properties.

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.22 - 0.25 | Antimicrobial |

| N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene | 0.25 - 0.30 | Antimicrobial |

| Pyrazole Derivative X | 0.10 | Anticancer |

Q & A

Q. What synthetic routes are optimal for preparing N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide?

Methodological Answer: The synthesis typically involves sequential coupling reactions. A common strategy is:

Pyrazole Formation: React 4-phenylhydrazine with a diketone or β-ketoester under acidic conditions to generate the pyrazole core .

Ethylenediamine Linker Attachment: Use nucleophilic substitution (e.g., alkylation with 1,2-dibromoethane) to introduce the ethylenediamine bridge .

Thiophene Carboxamide Coupling: React the intermediate with thiophene-3-carboxylic acid using coupling agents like EDCI/HOBt in DMF .

Key Optimization: Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:acid) to minimize side products. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for phenyl and thiophene), pyrazole NH (δ ~12.5 ppm), and carboxamide carbonyl (δ ~165 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 336.1274 (calculated for C₁₇H₁₆N₃O₃S) .

- IR Spectroscopy: Detect carboxamide C=O stretch (~1680 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:

- Anticancer: Use MTT assays on HeLa or MCF-7 cell lines (IC₅₀ determination) with cisplatin as a positive control .

- Antimicrobial: Perform MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution .

- Enzyme Inhibition: Screen against COX-2 or kinases (e.g., EGFR) via fluorescence polarization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogens (F, Cl) at the phenyl ring or methyl groups on the pyrazole to assess hydrophobic/hydrophilic balance .

- Binding Assays: Use SPR (surface plasmon resonance) to measure affinity for target proteins (e.g., tau aggregates ).

- Data Interpretation: Correlate logP values (calculated via HPLC) with cellular uptake efficiency .

Q. How can computational methods like DFT improve conformational analysis?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and torsional strain in the ethylenediamine linker .

- Docking Studies: Use AutoDock Vina to model interactions with the ATP-binding pocket of kinases (e.g., PDB 1M17) .

- Electrostatic Potential Maps: Visualize electron-deficient regions (thiophene) for nucleophilic attack predictions .

Q. How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Orthogonal Assays: Confirm antimicrobial activity via both MIC and time-kill assays to rule out false positives .

- Metabolic Stability Testing: Use liver microsomes (human/rat) to assess if rapid clearance explains inconsistent in vivo vs. in vitro results .

- Batch Reproducibility: Verify purity (≥95% by HPLC) across synthetic batches to eliminate variability .

Q. What strategies enhance pharmacokinetic properties like oral bioavailability?

Methodological Answer:

- Salt Formation: Prepare hydrochloride salts to improve water solubility .

- Prodrug Design: Esterify the carboxamide to increase membrane permeability (hydrolyzed in vivo by esterases) .

- Nanoparticle Encapsulation: Use PLGA nanoparticles for sustained release in pharmacokinetic studies (monitor via LC-MS/MS) .

Q. How to investigate multi-target effects in complex biological systems?

Methodological Answer:

- Proteomics: Perform SILAC (stable isotope labeling by amino acids) to identify off-target protein interactions .

- Transcriptomics: Use RNA-seq to profile gene expression changes in treated vs. untreated cells .

- Network Pharmacology: Construct interaction networks using STRING or KEGG to map signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.